cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester

Description

Molecular Architecture and Stereochemistry

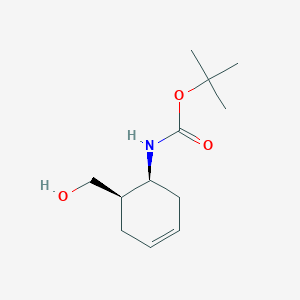

The compound features a cis-configured cyclohex-3-enyl ring system substituted with a hydroxymethyl group at position 6 and a tert-butoxycarbonyl (Boc) carbamate at position 1. Its molecular formula is C₁₂H₂₁NO₃ (molecular weight: 227.30 g/mol). The stereochemistry is defined by the (1R,6S) configuration, as evidenced by the SMILES string C[C@@](C)(C)OC(=O)N[C@H]1C[C@H](CO)C=CC1. The cyclohexene ring adopts a chair-like conformation, with the hydroxymethyl and Boc groups occupying equatorial positions to minimize steric strain.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling point | 344.3 ± 31.0 °C (760 mmHg) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Vapor pressure | 0.0 ± 1.7 mmHg (25°C) | |

| LogP (octanol-water) | 1.7 | |

| Refractive index | 1.512 ± 0.02 |

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl group, but demonstrates good solubility in dichloromethane, ethanol, and dimethyl sulfoxide.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.62 (m, 2H, CH₂OH), 4.90 (m, 1H, NH), 5.48 (m, 2H, C=C-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 28.3 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (C=O), 124.8/130.1 (C=C).

Infrared Spectroscopy (IR):

Strong absorption bands at 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O carbamate), and 1150 cm⁻¹ (C-O-C tert-butyl ether).

Mass Spectrometry (MS):

Electrospray ionization (ESI+) shows a molecular ion peak at m/z 228.2 [M+H]⁺ and fragment ions at m/z 172.1 (loss of tert-butoxy group) and m/z 100.0 (cyclohexenyl moiety).

X-ray Crystallography and Conformational Analysis

While no experimental crystal structure is publicly available, computational models (DFT at B3LYP/6-311+G(d,p)) predict a dihedral angle of 112° between the carbamate group and cyclohexene plane. The hydroxymethyl group adopts a gauche conformation relative to the NH group to optimize hydrogen bonding between the hydroxyl and carbamate oxygen. Molecular dynamics simulations suggest a 5.8 kcal/mol energy barrier for ring inversion at 298 K.

Propriétés

IUPAC Name |

tert-butyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,9-10,14H,6-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQAKBPTCCHWIB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester, also known as tert-butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. Its structure features a hydroxymethyl group attached to a cyclohexane ring, which contributes to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It could interact with receptor sites, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Potential

Recent studies have indicated that derivatives of similar carbamate structures exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves inducing apoptosis and inhibiting tumor growth through specific molecular interactions .

Antioxidant Activity

Research has demonstrated that compounds similar to this compound possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potential damage .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a related carbamate compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced significant apoptosis compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .

Study 2: Antioxidant Properties

In another investigation, extracts containing similar chemical structures were tested for their ability to scavenge ABTS radicals. The results showed a dose-dependent inhibition of radical formation, indicating strong antioxidant activity .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

Applications De Recherche Scientifique

Overview

cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester is a chemical compound with significant implications in various scientific fields, particularly in chemistry, biology, and medicine. This compound, also known as tert-butyl (cis-6-(hydroxymethyl)cyclohex-3-enyl)carbamate, has garnered attention for its unique structural properties and potential applications.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction reactions can yield different alcohols or amines.

- Substitution Reactions : The carbamate group can be substituted with other functional groups, expanding the compound's utility in synthesizing more complex molecules.

Biology

Research has indicated that this compound may exhibit biological activity. Studies suggest potential interactions with various biomolecules, which could lead to applications in:

- Drug Development : Investigated as a building block for new therapeutic agents.

- Biochemical Studies : Used to explore enzyme interactions and metabolic pathways .

Medicine

The compound's structural characteristics make it a candidate for therapeutic applications. Its potential effects on biological systems are being studied for:

- Antimicrobial Properties : Preliminary studies indicate activity against certain bacteria and fungi.

- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in inflammatory models .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Key Observations :

Ring Size and Strain: The cyclobutyl analog introduces ring strain, which may enhance reactivity compared to the more stable cyclohexenyl or piperidine systems.

Functional Group Impact: The hydroxymethyl group in the target compound distinguishes it from analogs like the amino-substituted cyclobutyl or cyano-piperidine derivatives. This group could enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics. The absence of polar groups in (S)-cyclohex-3-enyl-carbamic acid tert-butyl ester limits its utility in aqueous environments.

The hydroxymethyl group may confer unique interactions with biological targets, such as kinases or proteases.

Méthodes De Préparation

Starting Material and Building Blocks

- The synthesis often begins with (1s,4s)-cyclohexane-1,4-diyldimethanol or its stereoisomeric counterpart for cis/trans isomers.

- The cyclohexene ring is typically constructed or modified to introduce the double bond at the 3-position.

- The hydroxymethyl group is introduced at the 6-position either by selective functionalization or by using appropriately substituted starting materials.

Carbamate Formation via Isocyanate Reaction

- The amino group is protected by reaction with phenyl isocyanate or related isocyanates to form the carbamate intermediate.

- For example, (1r,4r)-cyclohexane-1,4-diyldimethanol reacts with phenyl isocyanate in pyridine at room temperature to yield the phenylcarbamate intermediate.

- This step is typically carried out under mild conditions (room temperature, several hours) and purified by column chromatography.

Elongation and Esterification

- The hydroxymethyl group can be elongated or modified using a rhodium acetate-catalyzed insertion reaction with tert-butyl diazoacetate to introduce the tert-butyl ester functionality.

- Alternatively, alkylation with tert-butyl bromoacetate in the presence of aqueous sodium hydroxide and tetrabutylammonium bromide in toluene is used to install the tert-butyl carbamate protecting group.

- After alkylation, the intermediate tert-butyl ester is typically hydrolyzed or deprotected under acidic conditions to yield the target compound.

Ullmann-like Arylation and Deprotection

- Direct Ullmann-like arylation of the carbamate intermediate can be employed to introduce aryl groups if required.

- Following arylation, acid-catalyzed deprotection of the tert-butyl ester group yields the free carbamic acid derivative.

Representative Reaction Scheme (Simplified)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Carbamate formation | Phenyl isocyanate, pyridine, RT, 5 h | Phenylcarbamate intermediate |

| 2 | Alkylation/esterification | tert-butyl bromoacetate, NaOH (aq), TBAB, toluene | tert-Butyl ester protected carbamate |

| 3 | Catalytic insertion (optional) | Rhodium acetate, tert-butyl diazoacetate | Elongated hydroxymethyl group with tert-butyl ester |

| 4 | Ullmann-like arylation (optional) | Copper catalyst, aryl halide | Arylated carbamate intermediate |

| 5 | Acid-catalyzed deprotection | Acid (e.g., TFA) | This compound |

Research Findings and Yields

- The carbamate formation step proceeds with moderate to good yields (~50-70%) depending on purification methods.

- Rhodium acetate-catalyzed insertion reactions for elongation typically provide good yields and stereoselectivity.

- Ullmann-like arylation reactions are efficient and compatible with the carbamate functionality.

- Acid-catalyzed deprotection is straightforward and yields the desired product in high purity (>95% by LCMS).

- The overall synthetic route has been optimized to improve process safety by replacing hazardous reagents like phosgene with safer alternatives such as 1,1′-carbonyldiimidazole (CDI).

Data Table Summarizing Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carbamate formation | Phenyl isocyanate, pyridine, RT, 5 h | 51.5 | Purification by silica gel column |

| 2 | Alkylation/esterification | tert-butyl bromoacetate, NaOH (aq), TBAB, toluene | Not specified | Phase transfer catalysis used |

| 3 | Rhodium acetate-catalyzed insertion | Rhodium acetate, tert-butyl diazoacetate | Good | Stereoselective elongation |

| 4 | Ullmann-like arylation | Copper catalyst, aryl iodide | Good | Parallel synthesis possible |

| 5 | Acid-catalyzed deprotection | Acid (e.g., TFA) | High | Simple hydrolysis |

Q & A

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry. For example, -NMR can distinguish cis/trans configurations via coupling constants (-values) of cyclohexenyl protons, while -NMR identifies carbonyl (C=O) and tert-butyl groups. X-ray crystallography provides definitive stereochemical confirmation by analyzing bond angles and spatial arrangements . Infrared (IR) spectroscopy verifies the presence of hydroxyl (-OH) and carbamate (N-C=O) groups through characteristic stretching frequencies (e.g., ~3400 cm for -OH and ~1700 cm for C=O) .

Q. What synthetic strategies are used to introduce the tert-butyl carbamate (Boc) group into cyclohexenyl derivatives?

- Methodological Answer : The Boc group is typically introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For cyclohexenyl systems, regioselective protection of the amine is achieved by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>80%) .

Q. How does the hydroxymethyl substituent on the cyclohexene ring influence the compound’s solubility and stability?

- Methodological Answer : The hydroxymethyl group enhances water solubility through hydrogen bonding, which can be quantified via logP measurements (e.g., using shake-flask or HPLC methods). Stability studies under varying pH (e.g., 2–10) and temperatures (25–40°C) reveal susceptibility to hydrolysis in acidic conditions, necessitating storage at neutral pH and -20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential interaction with serine hydrolases?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between the carbamate moiety and serine hydrolase active sites. Kinetic assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) quantify inhibition constants (). Competitive inhibition patterns are validated via Lineweaver-Burk plots, while mass spectrometry identifies covalent adducts formed between the enzyme and compound .

Q. How can computational modeling optimize the compound’s conformational flexibility for targeted drug delivery?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and assess energy barriers for cyclohexene ring puckering. Molecular Dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model the compound’s behavior in biological environments, focusing on interactions with lipid bilayers or serum proteins. Pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic features for receptor binding .

Q. What strategies mitigate racemization during the synthesis of stereospecific carbamate derivatives?

- Methodological Answer : Racemization is minimized by using mild bases (e.g., NaHCO) and low temperatures (0–5°C) during Boc protection. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>98%). Asymmetric catalysis (e.g., organocatalysts like cinchona alkaloids) can enforce stereochemical control during cyclohexenyl ring functionalization .

Safety and Handling

Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives with hydroxyl groups?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work under a fume hood to avoid inhalation of particulates. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Skin contact requires immediate washing with soap and water; eye exposure necessitates 15-minute irrigation with saline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.